(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-7-2-1-5-14(17)18(28)25-9-11-26(12-10-25)19(29)15-13-24-27-8-4-3-6-16(15)27/h1-2,5,7,13H,3-4,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQSODURUAZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants. The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein. This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus
Pharmacokinetics
It has been demonstrated that the compound can effectively reduce hbv dna viral load when administered orally in an hbv aav mouse model. This suggests that the compound has good bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HBV replication. On a cellular level, this results in a reduction of the viral load within infected cells. The broader effects of this action on the health and function of the organism are the subject of ongoing research.
Biological Activity
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone , also known by its CAS number 1832528-35-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 234.30 g/mol. Its structure consists of a tetrahydropyrazolo moiety linked to a piperazine ring with a trifluoromethoxybenzoyl substituent. This unique combination of structural features contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone exhibit antiviral properties. For instance, research on related pyrazolo compounds has shown effectiveness against influenza viruses by disrupting critical protein-protein interactions necessary for viral replication .
Anticonvulsant Properties
In vitro studies have demonstrated that certain derivatives of pyrazolo compounds can modulate GABAA receptors, leading to anticonvulsant effects in models of epilepsy. These compounds showed significant activity in the pentylenetetrazole (PTZ) induced epilepsy model while exhibiting lower neurotoxicity compared to traditional anticonvulsants .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, related compounds have been reported as potent inhibitors of alpha-glucosidase, which is significant for managing diabetes by delaying carbohydrate absorption .
The biological activity of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone is likely mediated through several mechanisms:
- Receptor Modulation : The interaction with GABAA receptors may enhance inhibitory neurotransmission in the central nervous system.
- Protein Interaction Disruption : Similar compounds have been shown to interfere with viral polymerase complexes, thereby inhibiting viral replication.
- Enzyme Inhibition : The presence of specific functional groups may facilitate binding to active sites on target enzymes.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study focused on a series of pyrazolo compounds demonstrated that specific derivatives exhibited EC50 values ranging from 5 to 14 μM against various strains of influenza A and B viruses without cytotoxicity at concentrations up to 250 μM. This suggests a promising avenue for further exploration in antiviral drug development .
Case Study: Anticonvulsant Activity
In another investigation involving PTZ-induced seizures in animal models, compounds derived from similar frameworks showed ED50 values significantly lower than traditional treatments while maintaining a favorable safety profile. This highlights the potential for developing new anticonvulsants based on the pyrazolo structure .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Neuropharmacological Effects : The tetrahydropyrazolo framework is known for its neuroprotective properties. Compounds derived from this structure have shown promise in treating neurological disorders by acting on serotonin receptors and other neurotransmitter systems .
- Antidepressant Activity : Some derivatives of tetrahydropyrazolo compounds have been evaluated for their antidepressant effects. For instance, studies suggest that modifications to the piperazine ring can enhance selectivity towards serotonin receptors, potentially leading to improved therapeutic profiles against depression .
Case Studies
Several case studies highlight the applications of similar compounds in drug discovery:
- Serotonin Receptor Agonists : Research on piperazine derivatives has identified compounds that act as selective serotonin receptor agonists. These compounds demonstrated significant activity in preclinical models of anxiety and depression, indicating the potential for developing new antidepressants based on this scaffold .
- Anticancer Activity : A study involving tetrahydropyrazolo derivatives showed promising results against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further investigation in cancer therapy .
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored for applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
A. Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4)
- Structure : Lacks the 2-(trifluoromethoxy)benzoyl substitution on the piperazine ring.
- Properties : Molecular weight = 234.30 g/mol; molecular formula = C₁₂H₁₈N₄O .
- Comparison: The absence of the trifluoromethoxy group reduces lipophilicity (clogP ~1.5 vs.
B. MK72 (4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Structure: Pyrazolo[1,5-a]pyrimidinone core with a 4-fluorophenyl group.
- Synthesis: Prepared from 4-fluorobenzoylacetonitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate .
- Comparison: The pyrimidinone core differs in aromaticity and hydrogen-bonding capacity compared to the tetrahydropyrazolo-pyridine system.
C. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure: Tetrahydroimidazo[1,2-a]pyridine core with nitro and cyano groups.
- Properties : Melting point = 243–245°C; molecular weight = 51% (purity) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | clogP (Estimated) | Solubility (LogS) |
|---|---|---|---|---|
| Target Compound | ~400 | Trifluoromethoxybenzoyl | ~3.5 | -4.2 (Low) |
| CAS 1832528-35-4 | 234.30 | Unsubstituted piperazine | ~1.5 | -3.0 (Moderate) |
| MK72 | ~320 | 4-Fluorophenyl | ~2.8 | -3.8 (Low) |
| Diethyl Imidazo-Pyridine Derivative | ~500 | Nitro, Cyano | ~2.0 | -5.0 (Very Low) |
Key Observations :
- The trifluoromethoxy group in the target compound increases lipophilicity, favoring membrane permeability but reducing solubility.
- Saturated cores (e.g., tetrahydropyrazolo-pyridine) enhance conformational flexibility compared to fully aromatic systems .
Q & A
Basic Questions
Q. What are the critical challenges in synthesizing (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of pyrazolo[1,5-a]pyridine precursors with substituted piperazine derivatives. Key challenges include regioselectivity in forming the pyrazolo-pyridine core and avoiding side reactions during benzoylation. Optimization strategies:
- Use TLC monitoring to track intermediates (e.g., tetrahydropyrazolo-pyridine formation) .
- Adjust solvent polarity (e.g., DMF-EtOH mixtures) to enhance crystallinity during recrystallization .
- Employ catalytic bases (e.g., pyridine) to improve yields in benzoylation steps .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons in the tetrahydropyrazolo-pyridine (δ ~6.5–7.5 ppm for aromatic protons) and piperazine (δ ~3.0–4.0 ppm for N-CH2 groups) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and trifluoromethoxy (C-F) vibrations (~1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., exact mass for C₂₀H₂₁F₃N₄O₂) with <5 ppm error .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) to resolve polar byproducts .
- Recrystallization from DMF-EtOH (1:1) to enhance purity, leveraging solubility differences .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Modify substituents : Replace the trifluoromethoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
- In silico docking : Use molecular dynamics simulations to predict interactions with targets (e.g., kinase domains) .
- LogP measurements : Evaluate lipophilicity via HPLC to optimize blood-brain barrier penetration .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer :
- Kinase inhibition assays : Screen against recombinant enzymes (e.g., EGFR, PI3K) using fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Metabolic stability : Incubate with liver microsomes to measure half-life via LC-MS .
Q. How can conflicting data on biological activity be resolved across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine ELISA .
- Batch analysis : Compare compound purity (HPLC >98%) across studies to rule out impurity effects .
Q. What strategies mitigate off-target effects in preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
